

Application Notes: Synthesis and Use of TNA-Modified Antisense Oligonucleotides

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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

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Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno-nucleic acid (XNA), that utilizes a four-carbon threose sugar in its backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA.[1] This structural difference, featuring a 2' to 3' phosphodiester linkage, confers unique and highly desirable properties for antisense applications.[1][2] TNA oligonucleotides can form stable duplexes with complementary DNA and RNA sequences, making them effective tools for modulating gene expression.[2][3] Their exceptional enzymatic stability, resistance to acid degradation, and ability to be taken up by cells without transfection reagents position TNA as a promising candidate for the development of next-generation antisense therapeutics.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of TNA phosphoramidites, their incorporation into antisense oligonucleotides (ASOs), and the subsequent in vitro evaluation of gene silencing efficacy.

Key Advantages of TNA in Antisense Oligonucleotides

TNA offers several distinct advantages over traditional DNA or RNA-based antisense agents. Its unique backbone chemistry leads to superior biostability and favorable hybridization

properties.

- **Exceptional Nuclease Resistance:** The unnatural threose sugar and 2'-3' phosphodiester linkage make TNA completely resistant to degradation by cellular nucleases.[1] This is a significant advantage over phosphorothioate (PS)-modified DNA ASOs, which, while more stable than unmodified DNA, are still subject to eventual degradation.[3][5]
- **High Binding Affinity:** TNA forms stable, antiparallel duplexes with complementary RNA and DNA strands.[3][6] Notably, TNA:RNA heteroduplexes are often more thermally stable than the corresponding TNA:DNA duplexes, which is ideal for targeting mRNA.[7][8]
- **Carrier-Free Cellular Uptake:** Studies have shown that TNA oligonucleotides can readily enter various cell lines without the need for transfection agents.[2][3][4] This cellular uptake is believed to occur primarily through an energy-dependent endocytotic pathway.[3]
- **Low Toxicity and High Biocompatibility:** In vitro and in vivo studies have demonstrated that TNA oligonucleotides are highly biocompatible and exhibit low cytotoxicity.[2][3][4] Animal models have shown no signs of acute renal injury or other histopathological abnormalities following administration.[3]
- **Potent Antisense Activity:** TNA ASOs have been shown to effectively suppress target gene expression in living cells.[4] They can be designed as "gapmers" to recruit RNase H, a key mechanism for ASO-mediated mRNA degradation.[6][9]

Data Presentation: Comparative Properties of TNA

The following tables summarize the key quantitative and qualitative differences between TNA and natural nucleic acids relevant to antisense applications.

Table 1: Nuclease Stability Comparison: TNA vs. DNA

| Oligonucleotide | Incubation Conditions | Half-life (t _{1/2}) | Stability Outcome | Reference |
|------------------|------------------------------------|-------------------------------|-------------------------------------|---|
| DNA-Cy3 (15-mer) | 10% Fetal Bovine Serum (FBS), 37°C | 2.22 hours | Complete degradation within 8 hours | [3] [5] |
| TNA-Cy3 (15-mer) | 10% Fetal Bovine Serum (FBS), 37°C | > 24 hours | Remained integral after 24 hours | [3] [5] |

Table 2: General Properties of TNA vs. DNA/RNA for Antisense Applications

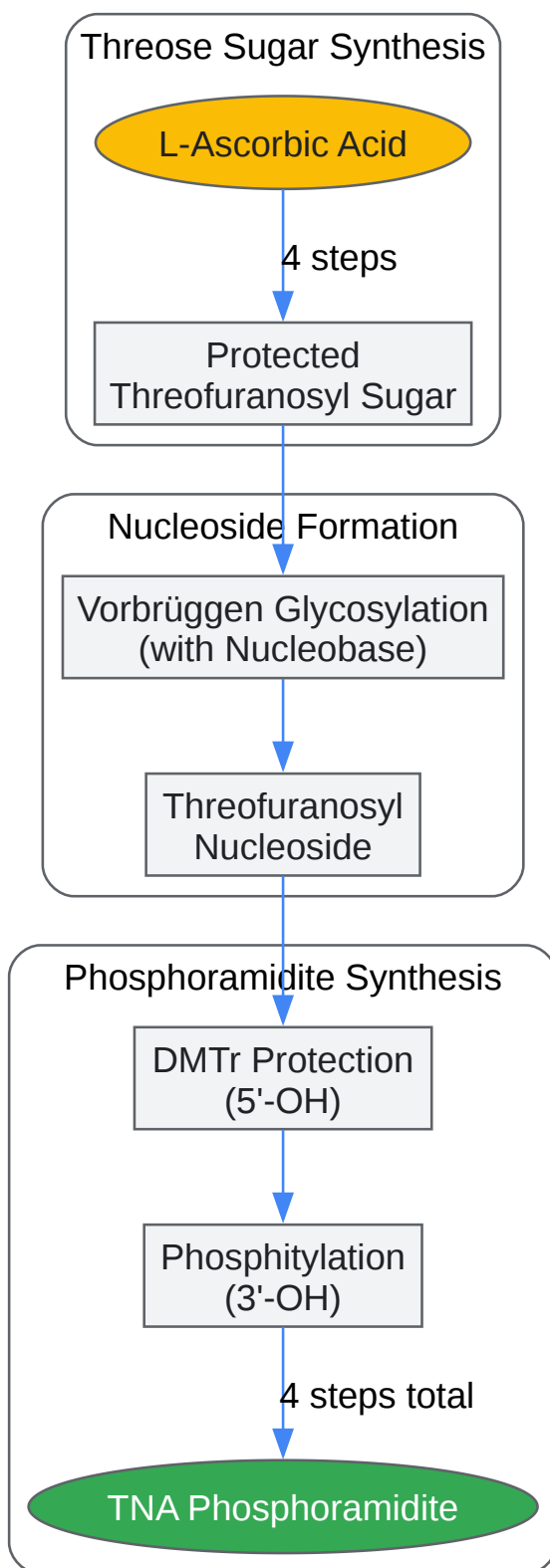
| Property | DNA (Unmodified) | Phosphorothioate DNA (PS-DNA) | TNA |
|-------------------------|-----------------------------------|---|---|
| Backbone Structure | Deoxyribose, 3'-5' Phosphodiester | Deoxyribose, 3'-5' Phosphorothioate | Threose, 2'-3' Phosphodiester [1] |
| Nuclease Resistance | Very Low | Moderate | Very High [1] [3] |
| Binding to RNA | Stable | Stable | Very Stable [7] [8] |
| RNase H Activation | Yes | Yes | Yes (in gapmer format) [6] |
| Cellular Uptake (Naked) | Poor | Moderate [10] | Efficient [2] [3] |
| In Vivo Toxicity | Low | Sequence-dependent toxicities observed [11] | Low [3] [4] |

Experimental Protocols and Workflows

Synthesis of TNA Phosphoramidite Monomers

The synthesis of TNA phosphoramidite monomers is a multi-step chemical process. A common route starts from commercially available L-ascorbic acid to produce the protected threofuranosyl sugar.[\[12\]](#)[\[13\]](#) This is followed by a Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobase, and several additional steps to install the dimethoxytrityl (DMTr)

protecting group and the final phosphoramidite moiety.[12][13][14] An improved, more efficient route for the guanosine TNA phosphoramidite utilizes 2-amino-6-chloro purine to ensure regiospecific synthesis of the desired N9 isomer.[15][16]



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Caption: High-level workflow for TNA phosphoramidite monomer synthesis.

Protocol: Automated Solid-Phase Synthesis of TNA ASOs

TNA oligonucleotides are constructed using standard automated DNA synthesizers with phosphoramidite chemistry.^{[1][12]} While the core cycle is the same, longer coupling times may be required to achieve high yields, especially for TNA-TNA linkages.^{[2][16]}

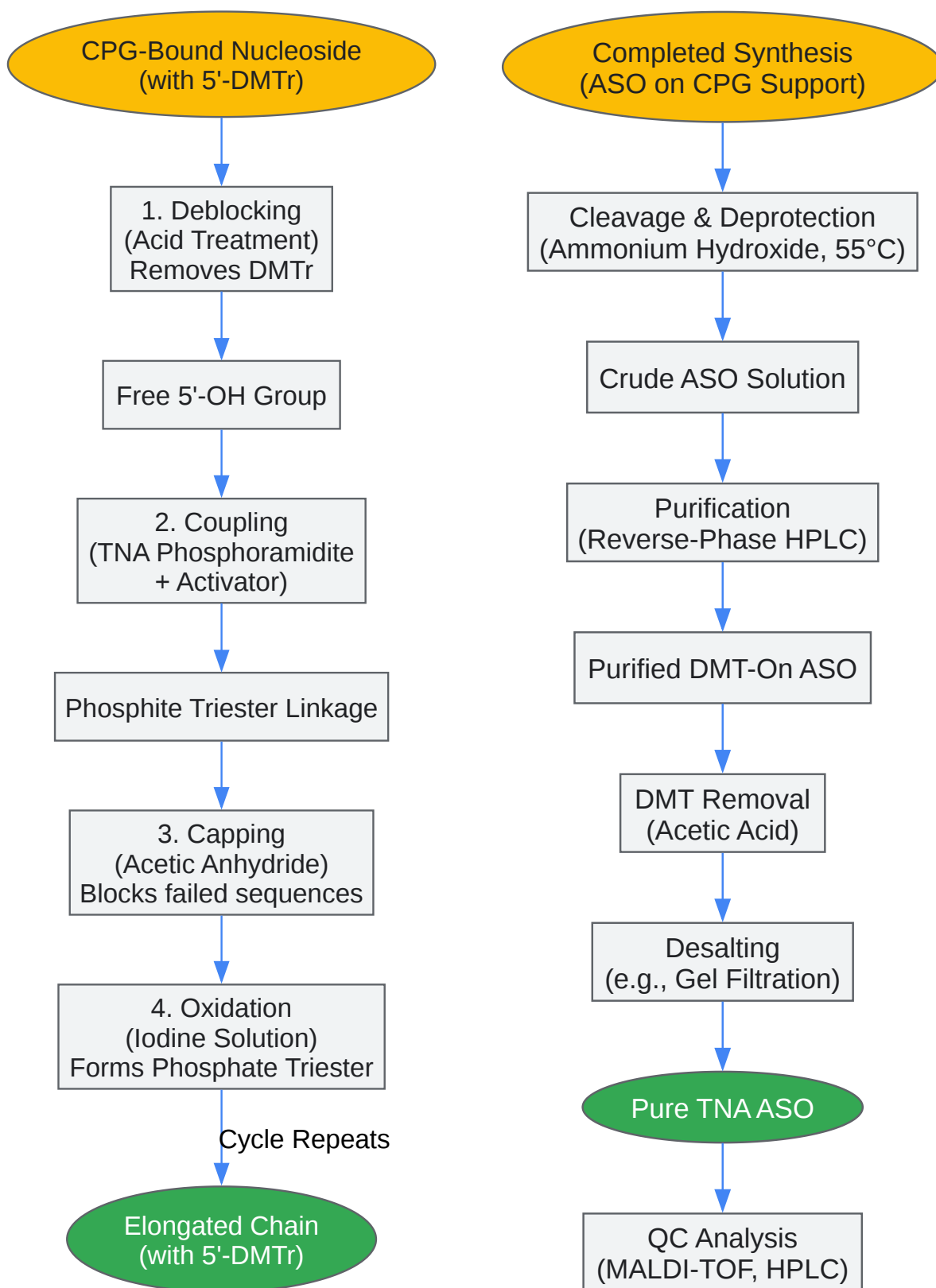
Materials:

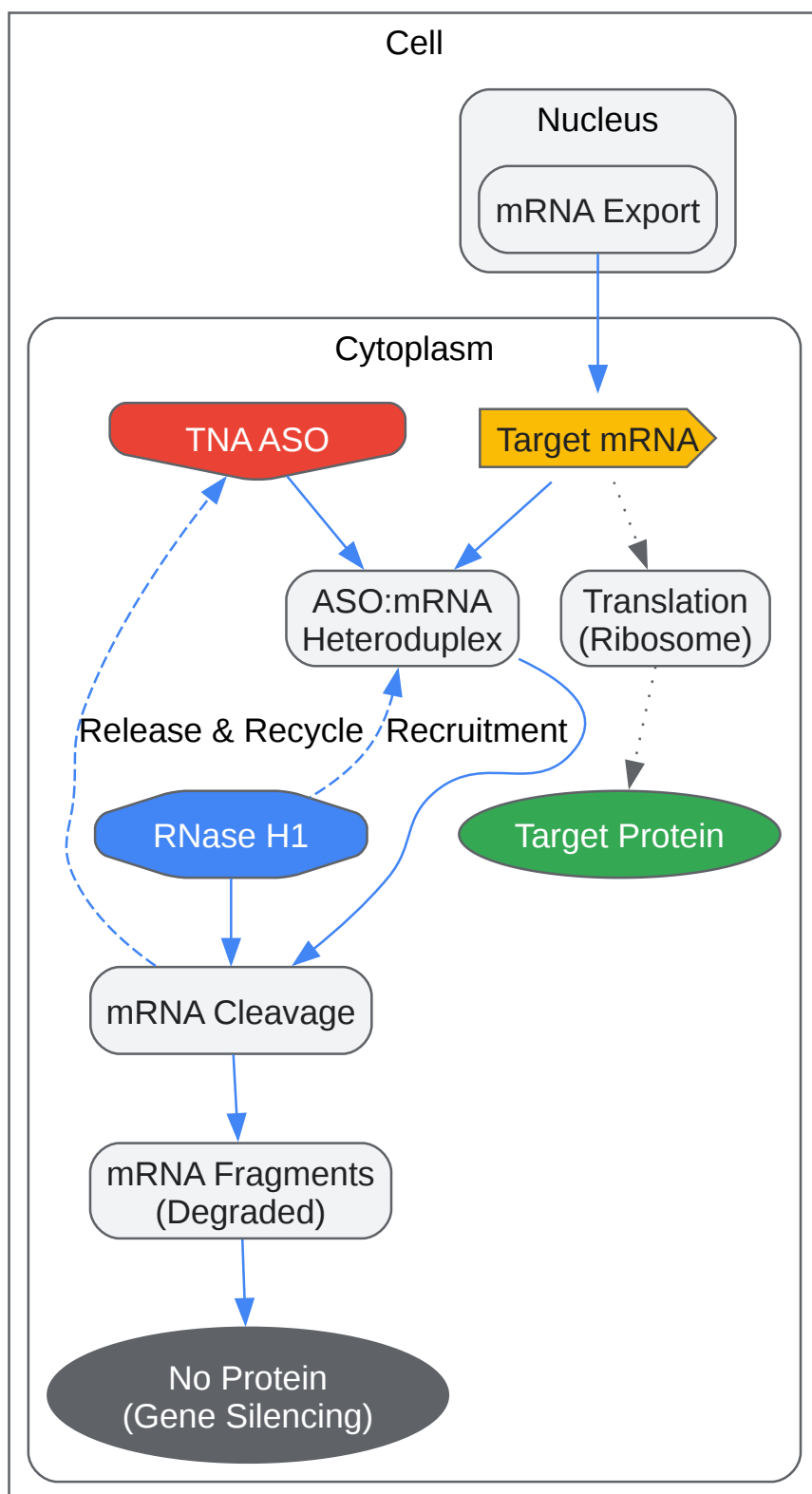
- TNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (e.g., 50 mM).^[16]
- Standard DNA synthesis reagents (Activator, Capping, Oxidation, Deblocking solutions).
- Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
- Automated DNA/RNA synthesizer.

Methodology:

- Instrument Setup: Program the synthesizer with the desired TNA ASO sequence.
- Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.
 - Step 1: Deblocking: The 5'-DMTr protecting group of the nucleotide on the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
 - Step 2: Coupling: The next TNA phosphoramidite monomer, pre-activated by an activator (e.g., 5-(Ethylthio)-1H-tetrazole), is coupled to the free 5'-hydroxyl group. Note: A longer coupling time (e.g., 5-10 minutes) is recommended to ensure high coupling efficiency.^[16]
 - Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants (n-1 sequences).
 - Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

- Final Deblocking: After the final cycle, the terminal 5'-DMTr group is typically left on if DMT-on purification is planned, or removed on the synthesizer.





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